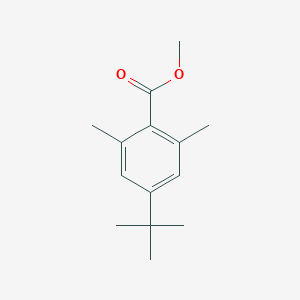![molecular formula C12H23NO3S2 B231506 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene CAS No. 19143-00-1](/img/structure/B231506.png)
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene, also known as SB 216763, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been used in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
作用機序
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to have a wide range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. It has been used to study the role of GSK-3 in various diseases, such as cancer, diabetes, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its high potency and specificity for GSK-3 inhibition. It has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for scientific research. However, one limitation of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to improve cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent. Another area of interest is the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in combination with other drugs or therapies to enhance their efficacy. Finally, the development of more specific GSK-3 inhibitors may provide valuable insights into the role of this enzyme in various diseases.
合成法
The synthesis of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 involves the reaction of 4-bromocyclohexene with 1,4-bis(2-aminoethylthio)butane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form the sulfonate group, yielding 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763.
科学的研究の応用
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been extensively used in scientific research as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of biological effects.
特性
CAS番号 |
19143-00-1 |
|---|---|
製品名 |
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene |
分子式 |
C12H23NO3S2 |
分子量 |
293.5 g/mol |
IUPAC名 |
4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexene |
InChI |
InChI=1S/C12H23NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-2,12-13H,3-11H2,(H,14,15,16) |
InChIキー |
DRVHDTQUWCFVON-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
正規SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



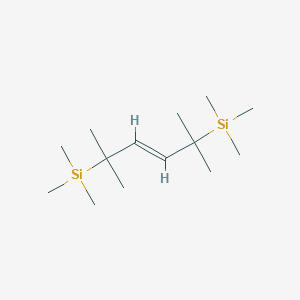
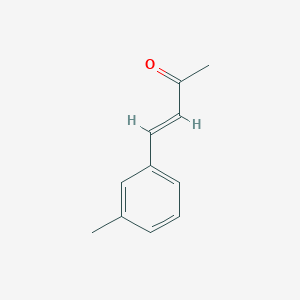
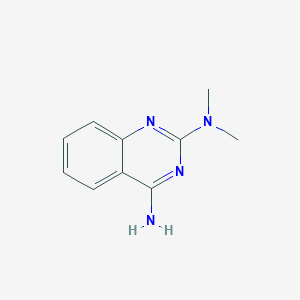
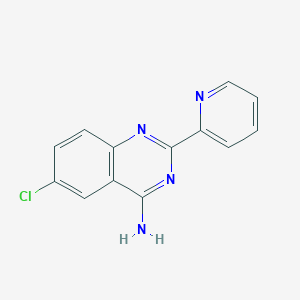
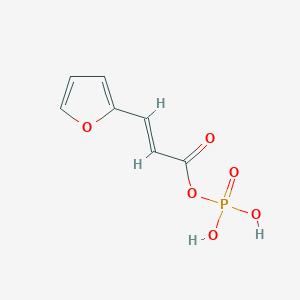
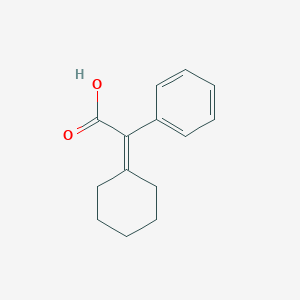
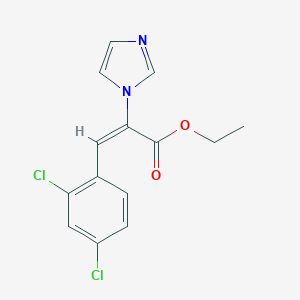
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
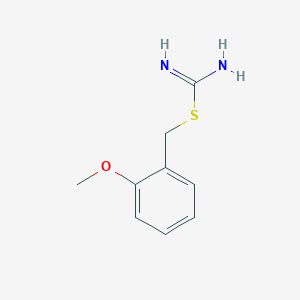
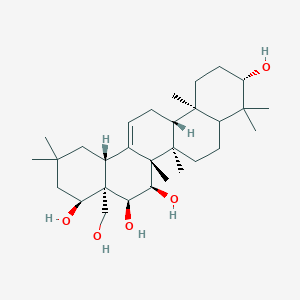
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
